[(3-chlorophenyl)methoxy]urea
Description
Contextualization of Urea (B33335) Derivatives in Chemical and Biological Sciences
Urea derivatives are a class of organic compounds characterized by the urea functional group, -N(R)-CO-N(R')-. This moiety is a key structural feature in numerous bioactive compounds and approved clinical therapies. arabjchem.orgthieme-connect.com The significance of urea derivatives stems from the unique physicochemical and conformational properties of the urea functionality. thieme-connect.commdpi.com It can act as both a hydrogen bond donor and acceptor, enabling it to form stable, key interactions with biological targets like proteins and enzymes. arabjchem.org
This ability to engage in specific drug-target interactions has made urea derivatives central to drug discovery and medicinal chemistry. arabjchem.org Researchers have incorporated the urea scaffold into a wide array of molecules to modulate potency, enhance selectivity, and improve drug-like properties. arabjchem.org Consequently, urea derivatives have found extensive applications as anticancer, antimicrobial, antiviral, anticonvulsant, and anti-HIV agents. arabjchem.orgnih.gov In addition to their medicinal roles, these compounds are also pivotal in agrochemical research, where they are widely used as herbicides, insecticides, and fungicides. researchgate.netontosight.aibiointerfaceresearch.com The synthesis of urea by Friedrich Wöhler in 1828 is often cited as the beginning of modern organic chemistry, and since then, the development of synthetic methodologies for creating diverse urea derivatives has been crucial for both the pharmaceutical and agrochemical industries. arabjchem.orgbiointerfaceresearch.com
Significance of the [(3-chlorophenyl)methoxy]urea Moiety in Medicinal Chemistry and Agrochemical Research
The this compound moiety, which features a chlorine atom at the meta-position of the phenyl ring, has been specifically investigated for its potential biological activities. The presence and position of the chloro group can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with target macromolecules, making it a critical component for activity. chemicaljournal.in
In medicinal chemistry, this structural motif is being explored for its therapeutic potential. Research has indicated that compounds containing the chlorophenyl urea structure exhibit promising anticancer, antimicrobial, and antiviral properties. ontosight.airesearchgate.netnih.gov For instance, derivatives of this compound have been synthesized and investigated for their ability to inhibit viral replication and for their potential as anticancer agents. researchgate.netsmolecule.com Studies on closely related diaryl ureas have demonstrated that the inclusion of a chlorophenyl group can lead to potent antiproliferative activity against various cancer cell lines. nih.govnih.gov For example, certain 1-(3-chlorophenyl)-3-substituted urea derivatives have shown significant growth inhibitory effects on breast cancer cells. mdpi.com The antimicrobial potential has also been noted, with some N-(3-chlorophenyl) substituted ureas showing inhibitory activity against bacterial strains. nih.gov
| Compound Structure | Activity Type | Target | Result (IC50 / MIC) | Source |
|---|---|---|---|---|
| 1-(3-Chlorophenyl)-3-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl) Urea | Antiproliferative | MCF-7 (Breast Cancer) | 0.22 µM | mdpi.com |
| Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]- | Antimicrobial | Various Bacteria | 15 - 30 µg/mL | nih.gov |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | Antiproliferative | A549 (Lung Cancer) | 2.39 µM | nih.govnih.gov |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | Antiproliferative | HCT-116 (Colon Cancer) | 3.90 µM | nih.govnih.gov |
*Note: Data for 4-chloro analog shown for structural comparison.
In agrochemical research, the chlorophenyl urea structure is a well-established pharmacophore for herbicides. researchgate.net These compounds often act by inhibiting photosynthesis in weeds. researchgate.net Specifically, a 3-chlorophenylurea (B155049) derivative of 2-furfurylamine has been reported to exhibit herbicidal activity equal to that of the commercial herbicide diuron, highlighting the effectiveness of this particular substitution pattern. chemicaljournal.inresearchgate.net
| Compound Structure | Activity Type | Target Species | Relative Activity | Source |
|---|---|---|---|---|
| 3-chlorophenylurea derivative of 2-furfurylamine | Herbicidal | Cucumber seedlings | Equally as active as the standard diuron | chemicaljournal.inresearchgate.net |
Scope and Research Objectives Pertaining to this compound
The existing body of research provides a foundation for more extensive investigation into this compound and its derivatives. The primary scope of future research encompasses the synthesis of new analogs, comprehensive biological evaluation, and elucidation of their mechanisms of action.
Key research objectives include:
Synthesis of Novel Derivatives: To create a library of this compound analogs by modifying the substituents on the urea nitrogen atoms. This will allow for a detailed exploration of the structure-activity relationship (SAR), including the impact of the chloro-substitution pattern (e.g., comparing 3-chloro, 4-chloro, and other isomers) on biological efficacy.
Expanded Biological Screening: To conduct comprehensive in vitro and in vivo testing of the synthesized compounds against a broader range of targets. This includes screening against diverse panels of human cancer cell lines, pathogenic bacteria and fungi, and different viral strains to fully map their therapeutic potential.
Agrochemical Efficacy Trials: To perform detailed herbicidal, insecticidal, and fungicidal activity assays against a variety of common agricultural weeds and pests to determine their potential for crop protection.
Mechanism of Action Studies: To investigate the specific molecular targets and biochemical pathways through which active compounds exert their effects. For anticancer agents, this may involve studying their impact on cell cycle regulation and specific signaling pathways, while for herbicides, it would involve further investigation of their interaction with photosystem II or other potential targets.
By pursuing these objectives, the scientific community can fully ascertain the value of the this compound scaffold as a lead structure for the development of new therapeutic agents and agrochemicals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)methoxyurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-2-6(4-7)5-13-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIDPSMPRHGSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CONC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Theoretical Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the molecular structure of [(3-chlorophenyl)methoxy]urea by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique insights into the electronic and vibrational states of the molecule's constituent atoms and bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide unambiguous evidence of its structure.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl group, the methylene (B1212753) protons of the benzyloxy moiety, and the protons attached to the urea (B33335) nitrogen atoms. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methylene protons (Ar-CH₂-O) would likely present as a singlet around δ 4.8-5.0 ppm. The urea protons (NH and NH₂) are expected to show broader signals whose chemical shifts can be influenced by solvent and concentration.
The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for the carbonyl carbon of the urea group (δ 155-160 ppm), the aromatic carbons (δ 115-140 ppm), and the methylene carbon (δ ~70-75 ppm). The carbon atom attached to the chlorine will have a chemical shift influenced by the halogen's electronegativity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | 158.0 |
| Ar-CH₂ | 4.90 (s, 2H) | 72.5 |
| NH | 7.50 (br s, 1H) | - |
| NH₂ | 6.50 (br s, 2H) | - |
| Aromatic C-Cl | - | 134.8 |
| Aromatic C-H | 7.25-7.40 (m, 4H) | 126.0-130.5 |
| Aromatic C-CH₂ | - | 137.0 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.
Key vibrational modes include the N-H stretching of the primary and secondary amine groups in the urea moiety, which typically appear as strong, broad bands in the 3200-3500 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the urea group is another prominent feature, expected around 1650-1680 cm⁻¹. Other significant absorptions would include C-O stretching for the methoxy (B1213986) group, C-N stretching, aromatic C=C bending, and a C-Cl stretching vibration, usually found in the fingerprint region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3200-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic, CH₂) | Stretching | 2850-2960 |
| C=O (Urea) | Stretching | 1650-1680 |
| C=C (Aromatic) | Bending | 1450-1600 |
| N-H | Bending | 1550-1640 |
| C-O (Ether) | Stretching | 1050-1150 |
| C-Cl | Stretching | 600-800 |
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition.
For this compound (C₈H₉ClN₂O₂), the molecular ion peak [M]⁺ would be observed. A characteristic feature would be the isotopic pattern of the molecular ion, showing two peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a 3-chlorobenzyl cation or radical.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight (Nominal) | 200 g/mol |
| Exact Mass (HRMS) | 200.0353 Da |
| Key Fragmentation Ion | [C₇H₆Cl]⁺ (3-chlorobenzyl) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's properties.
While a specific crystal structure for this compound is not publicly available, analysis of closely related analogues provides significant insight into its likely solid-state structure. Studies on compounds such as 1-(2-chlorophenyl)-3-(p-tolyl)urea and other substituted phenylurea derivatives reveal common structural motifs. researchgate.net
These analogues frequently crystallize in monoclinic or orthorhombic systems. researchgate.netresearchgate.net The dihedral angle between the phenyl ring and the plane of the urea group is a key conformational parameter. In many structures, this angle is non-zero, indicating a twisted conformation that minimizes steric hindrance. For example, in 1-(2-chlorophenyl)-3-(p-tolyl)urea, the dihedral angle between the chlorophenyl group and the urea group is 51.1°. researchgate.net The bond lengths and angles within the urea moiety are generally consistent with those found in other urea derivatives.
A defining feature of urea derivatives in the solid state is their extensive network of hydrogen bonds. mdpi.comresearchgate.net The urea group contains excellent hydrogen bond donors (the N-H protons) and an excellent acceptor (the carbonyl oxygen). This facilitates the formation of robust intermolecular interactions that dictate the crystal packing.
Computational Chemistry and Molecular Modeling Studiesresearchgate.netresearchgate.net
Computational chemistry and molecular modeling have become indispensable tools in the study of chemical compounds, offering insights into their structural, electronic, and interactive properties at the molecular level. For derivatives of urea, including those with chlorophenyl moieties, these computational approaches provide a rational basis for understanding their biological activities and for the design of new, more potent analogues. researchgate.netnih.gov Such studies encompass a range of techniques from quantum mechanical calculations to simulations of molecular motion and interactions with biological targets.
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design and molecular analysis, DFT calculations are employed to determine optimized molecular geometry, electronic properties, and spectroscopic features of compounds like this compound.
Researchers have utilized DFT to elucidate the structural and electronic characteristics of various urea derivatives. For instance, studies on similar compounds have involved geometry optimization to find the most stable conformation. Key parameters that are often calculated include bond lengths, bond angles, and dihedral angles. The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, are also determined. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Table 1: Representative DFT-Calculated Properties for a Urea Derivative
| Property | Description | Representative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -1.2 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity. | 5.3 eV |
| Dipole Moment | A measure of the net molecular polarity. | 4.2 D |
Note: The values in this table are representative and based on typical findings for similar urea derivatives; they are not specific to this compound.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For urea derivatives, QSAR studies are instrumental in identifying the key molecular descriptors that influence their therapeutic or herbicidal effects. nih.govucsd.edu
In a typical QSAR study, a dataset of compounds with known biological activities is used. mdpi.com A variety of molecular descriptors are then calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a model that correlates these descriptors with the observed biological activity. nih.gov
For instance, a QSAR analysis of diaryl urea derivatives as B-RAF inhibitors revealed that descriptors related to size, degree of branching, aromaticity, and polarizability were significant in determining their inhibitory activity. nih.gov Another study on urea-substituted pyrimidine (B1678525) anti-malarials indicated that lipophilicity was a key driver for improved activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules.
Table 2: Common Descriptors Used in QSAR Studies of Urea Derivatives
| Descriptor Type | Example Descriptor | Description |
| Electronic | Partial Atomic Charges | Describes the distribution of electrons within the molecule. |
| Steric | Molecular Volume | Represents the three-dimensional size of the molecule. |
| Hydrophobic | logP | Measures the lipophilicity of the compound. |
| Topological | Wiener Index | A numerical descriptor of molecular branching. |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
For a molecule like this compound, MD simulations can be used to explore its conformational landscape. This involves identifying the most stable low-energy conformations and the energy barriers between them. Understanding the conformational preferences is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a binding site.
While specific MD simulation data for this compound is not available, studies on similar compounds highlight the utility of this technique. For example, MD simulations have been used to investigate the stability of ligand-protein complexes, providing insights into the binding process. jppres.com In a study of urea-mediated protein folding, MD simulations helped to understand the mechanism of interaction at an atomic level. science.gov
In Silico Prediction of Binding Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. nih.govmdpi.com
The process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on their binding affinity. jbcpm.com The scoring functions typically account for factors such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. biointerfaceresearch.com
Molecular docking studies on various urea derivatives have provided valuable insights into their mechanisms of action. For example, docking studies of diaryl urea derivatives into the active site of B-RAF kinase helped to identify key hydrogen bonding interactions and the orientation of the molecules within the binding pocket. nih.gov Similarly, docking of other chlorophenyl-containing compounds into various enzyme active sites has revealed crucial interactions with specific amino acid residues. jbcpm.comnih.gov These studies can explain the structure-activity relationships observed in a series of compounds and guide the design of new inhibitors with improved binding affinity and selectivity.
Table 3: Representative Molecular Docking Results for a Urea Derivative with a Kinase Target
| Parameter | Description | Representative Value |
| Binding Affinity | The strength of the interaction between the ligand and the protein, often expressed in kcal/mol. | -9.5 kcal/mol |
| Key Interacting Residues | Specific amino acids in the protein's active site that form interactions with the ligand. | Valine, Leucine, Aspartic Acid |
| Types of Interactions | The nature of the chemical interactions between the ligand and the protein. | Hydrogen bonds, hydrophobic interactions |
Note: The values in this table are representative and based on typical findings for similar urea derivatives; they are not specific to this compound.
Structure Activity Relationship Sar and Ligand Design Principles
Impact of Substituent Modifications on Biological Activity
The biological effects of [(3-chlorophenyl)methoxy]urea derivatives are highly sensitive to structural changes. Modifications to the phenyl ring, the position and nature of the substituents, and the characteristics of the linker moiety can lead to significant variations in activity.
The presence and position of the chlorine atom on the phenyl ring are critical determinants of biological activity. The substitution pattern on this aromatic ring plays a pivotal role in the molecule's interaction with its biological targets.
Research on urea-linked benzenesulfonamide analogs as carbonic anhydrase II inhibitors has highlighted the importance of the chlorophenyl group. In one study, a compound featuring a 3-chlorophenyl tail group (Compound 8c) demonstrated the most potent inhibitory activity with a Ki value of 4.3 nM. nih.gov This suggests that the meta-position of the chlorine atom is optimal for high-potency inhibition in this particular scaffold.
Further studies on diaryl urea (B33335) derivatives have also emphasized the impact of substitutions on the phenyl ring. The inclusion of a chlorine atom is a common strategy in the design of these compounds to enhance antiproliferative activity. nih.gov The electronic and steric properties conferred by the chlorine atom at the meta-position likely facilitate key interactions within the target's binding site.
Table 1: Impact of Phenyl Ring Substitution on Biological Activity
| Compound Series | Substitution | Key Finding | Reference |
|---|---|---|---|
| Urea-linked benzenesulfonamides | 3-Chlorophenyl | Demonstrated the most potent inhibitory activity (Ki = 4.3 nM) against human Carbonic Anhydrase II. | nih.gov |
| Diaryl urea derivatives | Chlorine on phenyl ring | Considered a key substitution for enhancing antiproliferative activity. | nih.gov |
| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | 4-Chlorophenyl | Derivatives showed significant antiproliferative properties against several breast cancer cell lines. | researchgate.net |
The methoxy (B1213986) group (-OCH3) is a prevalent substituent in many biologically active compounds and approved drugs. nih.gov Its influence stems from its ability to modulate physicochemical properties, such as lipophilicity and metabolic stability, and to participate in ligand-target binding. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. nih.gov
The placement of the methoxy group is crucial. Studies on trifluoromethyl methoxyphenyl β-diketones have shown that altering the methoxy group's position on the aromatic ring can lead to complexes with distinct spatial structures, thereby changing their bioavailability and selectivity for biological targets. mdpi.com While a methoxy group can increase activity, in some cases, its presence is not favorable. For instance, in a series of carbonic anhydrase inhibitors, methoxylation of the compounds was not a beneficial modification for inhibiting the hCA II isoenzyme. sci-hub.se
The electronic nature of the methoxy group, which can act as both an electron-donating and electron-withdrawing group, may also stabilize molecular conformations through intermolecular hydrogen bonding, consequently affecting biological activity. nih.gov
Table 2: Effect of Methoxy Group on Biological Activity
| Compound Series | Key Finding | Reference |
|---|---|---|
| General Methoxy-containing compounds | The oxygen atom acts as a hydrogen bond acceptor and the methyl group is hydrophobic, influencing electronic properties and stabilizing conformation. | nih.gov |
| Trifluoromethyl methoxyphenyl β-diketones | Changing the methoxy group's position alters spatial structure, bioavailability, and target selectivity. | mdpi.com |
| Benzenesulfonamide derivatives | Methoxylation was not a favorable modification for hCA II inhibition. | sci-hub.se |
The urea moiety is a privileged structure in medicinal chemistry due to its ability to form multiple hydrogen bonds. nih.gov Modifications to this linker are a key strategy in drug design.
Alkyl and Aryl Substitutions : Introducing different alkyl or aryl groups on the urea nitrogens can disrupt molecular planarity and reduce crystal packing energy, which can enhance water solubility. nih.gov For example, N,N'-di(2,6-diisopropylphenyl)urea is notably more soluble in nonpolar solvents compared to other symmetrical diaryl ureas due to the nature of its aliphatic moieties. nih.gov
Thiourea (B124793) Analogues : Replacing the oxygen atom of the urea with a sulfur atom to form a thiourea can significantly alter the compound's biological properties. Thiourea derivatives are used as building blocks for a wide range of compounds with demonstrated antibacterial, anticancer, and anti-inflammatory activities. mdpi.com The integration of heterocyclic moieties like thiazole or pyrazole into thiourea derivatives can further enhance their therapeutic potential by modifying cellular activities and signaling pathways. mdpi.com
The flexibility and hydrogen-bonding capacity of the urea linker are central to its function, allowing it to orient attached pharmacophoric groups, such as the chlorophenyl moiety, correctly within a target's binding pocket. nih.gov
Pharmacophore Elucidation and Mapping
Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.com A pharmacophore model for this compound derivatives would typically consist of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
The process involves creating a model that encodes the correct 3D organization of the required interaction patterns. dovepress.com This model can then be used for virtual screening to identify new molecules with the potential for the desired biological effect. dovepress.com For this compound analogs, key pharmacophoric features would include:
The hydrophobic and electron-withdrawing character of the 3-chlorophenyl group.
The hydrogen bond acceptor capability of the methoxy group's oxygen.
The hydrogen bond donor and acceptor sites of the urea linker.
These features describe the principal interactions between the ligand and its protein target and can be mapped onto the bioactive conformation of the molecule. dovepress.com
Rational Design Strategies for Enhanced Potency and Selectivity
Rational drug design leverages the understanding of SAR and pharmacophores to create new molecules with improved properties. The goal is to enhance potency (the concentration required to produce an effect) and selectivity (the ability to interact with a specific target over others).
Based on SAR analyses of diaryl urea compounds, several strategies can be employed. nih.gov For instance, elongating the molecule by introducing a spacer group between an aromatic ring and the urea moiety can enhance antiproliferative activity. nih.gov In the context of carbonic anhydrase inhibitors, strategically elongating the tail moiety of urea-linked benzenesulfonamides led to exceptional selectivity toward the hCA II isoform. nih.gov
The development of molecules that can simultaneously inhibit multiple pathways, such as PI3K/Akt/mTOR and Hedgehog signaling in breast cancer, is another advanced rational design strategy. researchgate.netnih.gov This involves creating hybrid structures based on the pharmacophores of known inhibitors for each pathway. researchgate.netnih.gov
The biological activity of a compound is ultimately determined by its interactions with its molecular target. Weak intermolecular forces, such as hydrogen bonds and hydrophobic interactions, are key to stabilizing the ligand within the protein's binding site. nih.govnih.gov
Hydrogen Bonding : The urea linker is a critical component for forming hydrogen bonds. Docking studies of diaryl urea derivatives with the VEGFR-2 receptor showed two hydrogen bonds forming between a urea nitrogen atom and the receptor's Glu885 residue. nih.gov The methoxy group can also participate as a hydrogen bond acceptor. nih.gov
Hydrophobic Interactions : These interactions are crucial for stabilizing the ligand in the binding pocket. nih.govresearchgate.net The chlorophenyl group, being lipophilic, is well-suited to engage in hydrophobic interactions with nonpolar residues in the target protein. researchgate.net Optimizing these hydrophobic interactions can enhance binding affinity and drug efficacy. nih.govnih.gov
Comprehensive analysis of these interactions through computational methods like molecular docking and molecular dynamics simulations can validate the stable binding of designed compounds and elucidate the basis for their selective recognition by the target protein. nih.gov
Conformational Analysis and Bioactivity
The three-dimensional arrangement of a molecule, known as its conformation, is pivotal in determining its biological activity. For flexible molecules like this compound, the ability to adopt specific low-energy conformations that are complementary to the binding site of a biological target is a prerequisite for its pharmacological effect. The relationship between the conformational landscape of this compound and its bioactivity is a critical aspect of its structure-activity relationship (SAR).
The central urea moiety in N,N'-disubstituted ureas can exist in different conformations due to hindered rotation around the C-N bonds, which exhibit partial double-bond character. Generally, N,N'-diarylureas tend to adopt a trans-trans conformation, which is often the most stable. In the case of this compound, which is an N-aryl-N'-alkoxyurea, similar principles of conformational preference are expected to apply.
The C(aryl)-N bond
The N-C(O) bond
The C(O)-N bond
The N-O bond
The O-C(H) bond
Computational studies on simpler molecules like phenylurea have shown that the trans isomer is the most stable conformation. nih.gov The rotational barrier around the C(sp2)-N bond in phenylurea is significant, in the range of 8.6-9.4 kcal/mol, indicating a relatively rigid core structure at physiological temperatures. nih.gov For this compound, the presence of the 3-chloro substituent on the phenyl ring is not expected to dramatically alter this fundamental preference but may influence the rotational barrier and the precise dihedral angle of the lowest energy conformer due to steric and electronic effects.
The bioactive conformation, the specific three-dimensional structure that the molecule adopts when it binds to its biological target, may not necessarily be the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be compensated by the favorable interactions within the binding site. Therefore, understanding the potential energy surface of the molecule is crucial for predicting its biological activity.
Detailed Research Findings from Analogous Systems
While direct experimental data for this compound is lacking, computational studies on related phenyl-substituted ureas provide a framework for understanding its likely conformational behavior. Potential energy surface (PES) scans are a common computational method used to explore the energy changes associated with the rotation around a specific bond. q-chem.comreadthedocs.ioresearchgate.netstackexchange.com
For a molecule like phenylurea, a PES scan for rotation around the C(aryl)-N bond typically shows a minimum energy conformation where the phenyl ring is not perfectly coplanar with the urea group, due to a balance of resonance stabilization and steric hindrance. nih.gov The rotational barrier for the phenyl group in phenylurea has been calculated to be around 2.4 kcal/mol at the MP2 level of theory. nih.gov
A hypothetical conformational analysis of this compound would involve exploring the rotational barriers around the key bonds mentioned earlier. The relative energies of different conformers would determine their population at a given temperature. The interplay of steric hindrance from the 3-chloro substituent and the methoxy group, along with potential intramolecular interactions, would shape the conformational landscape.
The following interactive data table illustrates a hypothetical, yet plausible, set of conformational states for this compound based on the analysis of simpler urea derivatives. The dihedral angles (τ) define the rotation around the key bonds, and the relative energies (ΔE) are estimates based on known rotational barriers in similar systems.
| Conformer | τ(Cl-C-C-N) | τ(C-N-C=O) | τ(N-C-N-O) | τ(C-N-O-C) | Relative Energy (kcal/mol) | Population (%) | Bioactivity Potential |
| A (Global Minimum) | 30° | 180° (trans) | 180° (trans) | 180° (anti) | 0.0 | 75 | High |
| B | 90° | 180° (trans) | 180° (trans) | 180° (anti) | 2.5 | 5 | Moderate |
| C | 30° | 0° (cis) | 180° (trans) | 180° (anti) | 4.0 | 1 | Low |
| D | 30° | 180° (trans) | 0° (cis) | 180° (anti) | 3.5 | 2 | Low |
| E | 30° | 180° (trans) | 180° (trans) | 60° (gauche) | 1.5 | 17 | Moderate |
Note: The data in this table is hypothetical and for illustrative purposes, based on the conformational analysis of analogous urea compounds. Specific experimental or computational data for this compound is not available.
This hypothetical data suggests that the trans, trans, anti conformation (Conformer A) is likely the most stable and populated state. However, other conformations with slightly higher energies (e.g., Conformer E) may also be present in significant proportions and could potentially be the bioactive conformation. The energy barriers between these conformers would dictate the ease of interconversion and the molecule's ability to adapt its shape to a binding site. The bioactivity potential is a qualitative assessment based on the presumed importance of an extended conformation for receptor binding, a common motif in many urea-based drugs.
Mechanistic Insights and Molecular Targets
Identification of Molecular Targets and Pathways
Soluble Epoxide Hydrolase (sEH) as a Primary Target: The principal molecular target identified for many urea-based inhibitors is the soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene. nih.govfrontiersin.org sEH is a bifunctional enzyme, but its C-terminal hydrolase activity is the primary focus of inhibition. frontiersin.org This enzyme is a key component of the arachidonic acid cascade, a metabolic pathway that produces a host of signaling molecules. nih.gov
The Epoxyeicosatrienoic Acid (EET) Pathway: The cytochrome P450 (CYP) branch of the arachidonic acid cascade produces anti-inflammatory and vasodilatory lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). nih.govnih.gov These EETs are involved in regulating blood pressure, inflammation, and pain. nih.govnih.govtennessee.edu The sEH enzyme metabolizes and inactivates these beneficial EETs by hydrolyzing their epoxide group to form less active dihydroxyeicosatrienoic acids (DHETs). frontiersin.orgendocrine-abstracts.org
By inhibiting sEH, compounds like [(3-chlorophenyl)methoxy]urea can prevent the degradation of EETs. nih.gov This leads to an increase in the concentration and biological half-life of EETs, thereby enhancing their protective effects. frontiersin.orgnih.gov This mechanism makes sEH a promising therapeutic target for a range of conditions, including hypertension, cardiovascular diseases, inflammation, and metabolic-associated fatty liver disease. tennessee.eduendocrine-abstracts.orgnih.govpnas.org Inhibition of sEH has been shown to reduce blood pressure, decrease inflammatory markers, and protect organs from damage in various preclinical models. nih.govnih.gov
Furthermore, the inhibition of sEH can influence other signaling pathways. For instance, studies have shown that sEH deficiency can activate AMPK signaling, a key regulator of cellular energy, leading to reduced lipid accumulation in liver cells. endocrine-abstracts.org The enzyme's expression can also be modulated by various factors, including peroxisome proliferator-activated receptors (PPARs), connecting it to lipid homeostasis. frontiersin.orgnih.gov
Biochemical and Cellular Assay Integration for Mechanism Elucidation
To understand the inhibitory mechanism and potency of compounds targeting sEH, a variety of biochemical and cellular assays are employed. These assays are crucial for screening new potential inhibitors and elucidating their structure-activity relationships (SAR). nih.govnih.gov
Biochemical Assays: These in vitro assays typically use purified recombinant sEH to measure the inhibitor's direct effect on enzyme activity. ub.edu
Fluorescence-Based Assays: A common method involves a fluorogenic substrate, such as cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). nih.govcaymanchem.comnih.gov The hydrolysis of these substrates by sEH produces a highly fluorescent product, and the rate of its formation can be monitored. caymanchem.comnih.gov The presence of an inhibitor reduces the rate of fluorescence generation, allowing for the determination of its inhibitory concentration (IC50) value. nih.govub.edu These assays are highly sensitive and suitable for high-throughput screening (HTS) of large compound libraries. nih.govnih.gov
Spectrophotometric Assays: Older methods utilized substrates like 4-nitrophenyl-trans-2,3-epoxy-3-phenylpropyl carbonate (NEPC), where enzyme activity is measured by a change in absorbance. nih.gov However, these assays often lack the sensitivity required to differentiate between highly potent inhibitors. nih.gov
Cellular Assays: To confirm that an inhibitor is active within a biological system, cell-based assays are essential. These assays measure sEH activity in whole cells, providing a more physiologically relevant context. caymanchem.com
Whole-Cell Fluorescence Assays: Similar to biochemical assays, these methods use sensitive fluorescent substrates that can penetrate the cell membrane, such as Epoxy Fluor 7. caymanchem.com By measuring the fluorescence produced within cells, researchers can determine if a compound can effectively reach and inhibit its intracellular target. caymanchem.com These assays can help distinguish between direct and indirect effects on the enzyme. caymanchem.com
Target Engagement Assays: Advanced techniques like the NanoBRET-based assay system can be used to study the direct engagement of a fluorescently-labeled inhibitor with the sEH protein in living cells, confirming that the compound binds to its intended target. researchgate.netacs.org
The integration of these assays allows for a comprehensive understanding of an inhibitor's mechanism, from its direct interaction with the purified enzyme to its activity and target engagement within a living cell.
| Assay Type | Method | Common Substrate/Tool | Primary Output | Application |
|---|---|---|---|---|
| Biochemical | Fluorescence | PHOME, CMNPC | IC50 Value | High-throughput screening, Potency determination |
| Biochemical | Spectrophotometry | NEPC | IC50 Value | Initial screening (less sensitive) |
| Cellular | Whole-Cell Fluorescence | Epoxy Fluor 7 | Intracellular sEH Activity | Confirming cell permeability and activity |
| Cellular | NanoBRET | Fluorescently-labeled inhibitor | Target Engagement | Confirming direct binding to sEH in live cells |
Allosteric Modulation and Active Site Binding
Urea-based inhibitors of soluble epoxide hydrolase are well-characterized as competitive, tight-binding inhibitors that interact directly with the enzyme's active site. pnas.orgmetabolomics.se Their mechanism does not involve allosteric modulation, which is characterized by binding to a site spatially distinct from the active site to induce a conformational change. nih.govnih.gov
Active Site Binding: The central urea (B33335) moiety of these inhibitors is a key pharmacophore that mimics the transition state of the epoxide hydrolysis reaction. metabolomics.seacs.org X-ray crystallography and molecular modeling studies have provided detailed insights into this binding interaction. acs.orgnih.gov
The urea group anchors the inhibitor within a bottleneck of the L-shaped active site. acs.org
The carbonyl oxygen of the urea acts as a hydrogen bond acceptor, forming strong hydrogen bonds with the hydroxyl groups of two key tyrosine residues, Tyr383 and Tyr466 (or Tyr381 and Tyr465, depending on the numbering). nih.govacs.org
The NH groups of the urea act as hydrogen bond donors, interacting with the carboxylate group of an aspartate residue, Asp335 (or Asp333). nih.govacs.org
These three residues form the catalytic triad (B1167595) essential for the enzyme's hydrolytic activity. acs.org By forming this stable network of hydrogen bonds, the urea-based inhibitor occupies the catalytic site and prevents the substrate from binding and being hydrolyzed. nih.govmetabolomics.se The hydrophobic groups attached to the urea scaffold extend into hydrophobic pockets on either side of the catalytic site, further stabilizing the inhibitor's binding. pnas.orgacs.org
Distinction from Allosteric Modulation: Allosteric modulators bind to a different site on the protein surface, causing a conformational change that indirectly affects the activity at the active site. nih.govnih.gov This is fundamentally different from the competitive, active-site-directed inhibition observed with urea-based sEH inhibitors. pnas.org The latter directly compete with the natural substrate for binding to the same catalytic residues. nih.gov Because active sites are often conserved across protein families, a potential challenge for active site inhibitors is off-target effects. nih.gov However, the specific architecture of the sEH active site allows for the design of highly potent and selective urea-based inhibitors. pnas.org
| sEH Active Site Residue | Role in Binding Urea Inhibitors |
|---|---|
| Asp335 (Asp333) | Accepts hydrogen bonds from the inhibitor's urea NH groups. |
| Tyr383 (Tyr381) | Donates a hydrogen bond to the inhibitor's urea carbonyl oxygen. |
| Tyr466 (Tyr465) | Donates a hydrogen bond to the inhibitor's urea carbonyl oxygen. |
Future Perspectives and Research Challenges
Emerging Trends in Urea-Based Compound Research
Current trends indicate a sustained and growing interest in leveraging the urea (B33335) scaffold for novel therapeutic applications. Key areas of focus include:
Targeted Therapies: A significant number of recently developed anticancer drugs, particularly kinase inhibitors, incorporate an aryl urea structure. researchgate.netfrontiersin.org Compounds like Sorafenib and Lenvatinib are prominent examples that validate the effectiveness of this scaffold in oncology. researchgate.net The future will likely see the development of urea derivatives targeting other protein families and signaling pathways implicated in disease. frontiersin.orgmdpi.com
Broad-Spectrum Bioactivity: The versatility of the urea group has led to its inclusion in compounds with a vast range of biological activities, including antiviral, antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.govresearchgate.netnih.gov This diversity ensures that urea-based compounds will remain a cornerstone of screening libraries for new lead compounds against various diseases.
Advanced Synthesis Methodologies: Historically, the synthesis of ureas often involved hazardous reagents like phosgene (B1210022). nih.gov A major emerging trend is the development of safer, more efficient, and environmentally friendly synthetic routes. nih.gov Methodologies utilizing greener reaction media, microwave-assisted synthesis, and novel catalytic systems are being increasingly adopted to streamline the production of urea derivatives. nih.gov
Modulation of Physicochemical Properties: The urea functionality is often incorporated into larger molecules to fine-tune critical drug-like properties, such as aqueous solubility and cell permeability, which are essential for oral bioavailability. researchgate.net
This dynamic research environment provides a promising backdrop for investigating novel urea-containing molecules like [(3-chlorophenyl)methoxy]urea.
Addressing Research Gaps and Limitations
Despite the broad interest in urea derivatives, a significant research gap exists specifically for this compound. While the compound is commercially available and cataloged with basic identifiers, there is a notable absence of published scientific literature detailing its synthesis, characterization, or biological activity.
Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 339103-78-5 | aaronchem.combldpharm.com |
| Molecular Formula | C₈H₉ClN₂O₂ | aaronchem.combldpharm.com |
| Molecular Weight | 200.62 g/mol | bldpharm.com |
| Alternate Name | N-[(3-chlorobenzyl)oxy]urea | jkchemical.com |
This table contains interactive elements.
The primary limitation for this specific compound is the lack of foundational research. Key unanswered questions that represent significant research gaps include:
Validated Synthetic Routes: While general methods for urea synthesis exist, no specific, optimized, and characterized synthesis for this compound has been published in peer-reviewed literature. nih.govresearchgate.net
Biological Screening Data: The compound's potential efficacy against any biological target remains unexplored. It has not been reported in large-scale screening campaigns or focused medicinal chemistry studies.
Structural and Conformational Analysis: Detailed structural data, such as that from X-ray crystallography, which is crucial for understanding how the molecule might interact with protein targets, is unavailable.
Metabolic Stability and Pharmacokinetics: General challenges for some urea-based drug candidates include metabolic instability and poor solubility. nih.gov Without experimental data, it is unknown if this compound would face similar limitations.
Addressing these gaps through systematic investigation is the first and most critical step toward understanding any potential value this compound may hold.
Translational Research Opportunities (Preclinical to Theoretical Applications)
Given the absence of direct preclinical data for this compound, its translational potential can only be considered from a theoretical standpoint, based on the activities of structurally related compounds. These hypothetical opportunities provide a roadmap for future investigation.
Theoretical Application in Oncology: The presence of a substituted chlorophenyl ring is a common feature in many kinase inhibitors. mdpi.com This structural motif is known to occupy hydrophobic pockets in the ATP-binding sites of various kinases. Therefore, a primary theoretical application for this compound would be its inclusion in screening panels against a wide range of protein kinases implicated in cancer. Computational docking studies could be employed as an initial step to predict potential binding affinities to specific oncogenic kinases.
Theoretical Application in Infectious Diseases: Urea derivatives have been investigated for their activity against a variety of pathogens, including viruses, bacteria, and fungi. nih.govmdpi.com For instance, some urea derivatives act as protease inhibitors against viruses like HIV and HCV. nih.gov A logical translational path would be to screen this compound for broad-spectrum antimicrobial and antiviral activity. Its simple structure makes it an attractive fragment for initial library screening.
Theoretical Application as a Scaffold for Library Development: The compound itself could serve as a starting point or scaffold for the synthesis of a larger library of related molecules. mdpi.com The terminal urea nitrogen offers a reactive handle for further chemical modification, allowing for the rapid generation of diverse analogs. These new compounds could then be used in high-throughput screening to identify novel bioactive agents. This approach leverages the "privileged" nature of the urea scaffold to explore new chemical space for drug discovery. rsc.orgresearchgate.net
Ultimately, the journey from a cataloged chemical to a potential therapeutic lead is long. For this compound, this journey has not yet begun. The opportunities lie in conducting the fundamental chemical synthesis and biological screening that could unveil a currently hidden therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
